2,4-二溴烟酰甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The first paper describes a regioselective 2,4-dibromohydration of conjugated enynes to synthesize 2-(2,4-dibromobut-2-enoyl)benzoate . This process involves the use of tetra-n-butylammonium bromide and water, indicating that halogenated compounds can be synthesized through the addition of bromine across a multiple bond in the presence of a suitable catalyst and nucleophile. Although this paper does not directly discuss 2,4-Dibromonicotinaldehyde, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

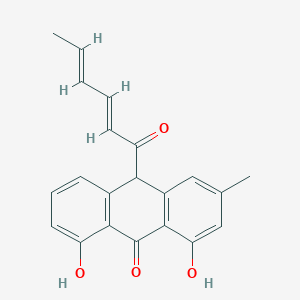

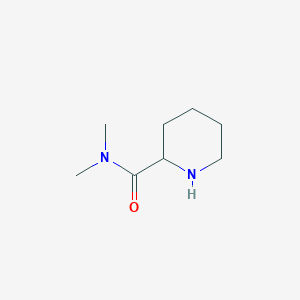

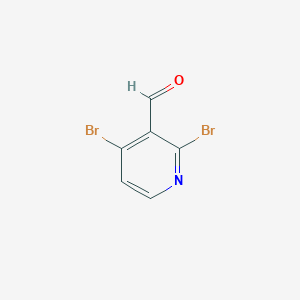

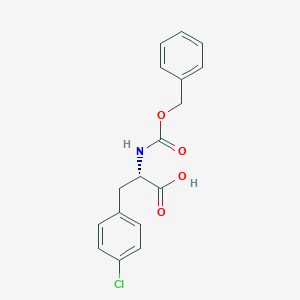

The molecular structure of 2,4-Dibromonicotinaldehyde would consist of a pyridine ring with an aldehyde group at one position and bromine atoms at the 2 and 4 positions. The presence of these bromine atoms would likely influence the electronic properties of the molecule, such as electron density and reactivity. The papers provided do not offer a direct analysis of this molecule's structure, but the synthesis of related brominated compounds suggests that the bromine atoms play a significant role in the reactivity of these molecules .

Chemical Reactions Analysis

The papers do not provide specific reactions for 2,4-Dibromonicotinaldehyde. However, the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate suggests that brominated compounds can participate in further chemical transformations, such as the formation of phthalazin-1(2H)-one and the natural product Shihunine . This implies that 2,4-Dibromonicotinaldehyde could also undergo various chemical reactions, potentially serving as a synthon in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Dibromonicotinaldehyde are not discussed in the provided papers. However, based on the general properties of brominated aromatic compounds, it can be inferred that the molecule would be relatively dense due to the presence of bromine atoms and might exhibit distinct spectroscopic features that could be used for its identification and analysis. The reactivity of the aldehyde group would also be an important chemical property, as it could undergo nucleophilic addition reactions .

科学研究应用

分子生物学和基因表达

2,4-二氯苯氧乙酸 (2,4-D) 研究揭示了其对基因表达的显着影响及其在分子生物学研究中的潜在作用。研究人员已经阐明了它在分子水平上的作用模式,阐明了生理反应、生长素受体、生长素转运载体和转录因子在除草剂处理下对生长素的反应。这些见解对于理解 2,4-D 的分子作用及其在各种生物过程中的意义至关重要 (宋,2014)。

环境影响和植物修复

2,4-D 的环境存在性需要研究重点关注降低其在土壤和地下水中的浓度,因为它的持久性和潜在迁移性。植物修复,特别是借助细菌内生菌,已被探索作为一种从受污染基质中去除 2,4-D 的方法。此类研究对于了解 2,4-D 的环境影响以及制定减轻其在生态系统中存在影响的策略至关重要 (Germaine 等人,2006)。

废水处理

对有效废水处理解决方案的需求导致了固定辣根过氧化物酶催化珠的研究,以从废水中去除剧毒污染物 2,4-二氯苯酚。此类研究对于解决工业污染物带来的挑战以及开发可持续且有效的废水处理技术至关重要 (王等人,2015)。

合成和化学应用

对 2,4-二溴烟酰甲醛的研究延伸到其在化学反应中的合成和应用。例如,共轭炔烯的区域选择性 2,4-二溴水合,用于合成 2-(2,4-二溴丁-2-烯酰)苯甲酸酯,展示了其在化学合成中的作用以及在创建苯并恶嗪-1(2H)-酮和自然产物(如石胡宁)等有价值化合物中的潜在用途 (袁等人,2018)。

安全和危害

The compound is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

属性

IUPAC Name |

2,4-dibromopyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLALYLVGBOCHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649912 |

Source

|

| Record name | 2,4-Dibromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromonicotinaldehyde | |

CAS RN |

128071-91-0 |

Source

|

| Record name | 2,4-Dibromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 128071-91-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)